Studies have shown that terpineol exhibits antimicrobial activity against various bacteria and fungi. [] Alpha-terpineol, in particular, has been found to be effective against several Gram-negative bacteria, including Shigella flexneri. [] This antibacterial activity is believed to be due to terpineol's ability to disrupt the bacterial cell membrane, leading to cell death. []
Research suggests that terpineol may possess anti-inflammatory properties. Studies have shown that alpha-terpineol can reduce inflammation in various models, including lipopolysaccharide-induced inflammation and carrageenan-induced paw edema. [, ] These findings suggest that terpineol could be a potential therapeutic candidate for inflammatory conditions.
In addition to its antimicrobial and anti-inflammatory properties, terpineol is also being investigated for its potential applications in various other areas, including:
Terpineol is a monoterpenoid alcohol that exists in four isomeric forms: alpha-terpineol, beta-terpineol, gamma-terpineol, and terpinen-4-ol. Among these, alpha-terpineol is the most prevalent and is characterized by its pleasant aroma reminiscent of lilac flowers. This compound is derived from various natural sources, including pine oil, cajuput oil, and cardamom. Terpineol is widely used in the fragrance and cosmetic industries due to its aromatic properties, as well as in food flavoring .
These reactions highlight terpineol's reactivity as a volatile organic compound and its potential environmental implications.
Terpineol exhibits several biological activities, including:
Terpineol can be synthesized through several methods:
Terpineol has a wide range of applications:
Research into the interactions of terpineol with environmental factors reveals significant insights:
Several compounds share structural similarities with terpineol. Here are some notable examples:
Compound | Structure Type | Unique Features |
---|---|---|
Alpha-Pinene | Monoterpene | Found in pine oil; used for its fresh scent. |
Limonene | Monoterpene | Commonly found in citrus fruits; known for its citrus aroma. |
Beta-Terpineol | Monoterpenoid Alcohol | Similar odor profile but slightly different chemical properties. |
Gamma-Terpineol | Monoterpenoid Alcohol | Differentiated by double bond location; less common than alpha-terpineol. |
Uniqueness of Terpineol: Alpha-terpineol stands out due to its specific pleasant aroma, extensive use in fragrances, and notable biological activities compared to its structural relatives.
Terpineol represents a class of monoterpene alcohols with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 grams per mole [2] [3]. This compound belongs to the terpenoid family, specifically classified as a modified terpene due to the addition of a hydroxyl functional group to the basic terpene structure [2]. The molecular composition indicates a degree of unsaturation of two, accounting for one carbon-carbon double bond and one ring system within the molecular framework [8] [10].
The functional group analysis reveals the presence of a tertiary alcohol in the most common isomer, alpha-terpineol, where the hydroxyl group is attached to a carbon atom bearing two additional methyl substituents [8] [35]. This tertiary alcohol configuration is confirmed by the compound's resistance to mild oxidation and its ability to undergo dehydration reactions to form limonene [35]. The alcohol functionality is positioned at the eighth carbon of the para-menthane skeleton, designated as para-menth-1-en-8-ol in systematic nomenclature [3] [6].
The International Union of Pure and Applied Chemistry name for alpha-terpineol is 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol, which accurately describes the substitution pattern and functional group positioning [34]. The molecular structure consists of a cyclohexene ring system with a methyl substituent at the fourth position and an isopropanol group attached at the first position of the ring [5] [8].
Property | α-Terpineol | β-Terpineol | γ-Terpineol | Terpinen-4-ol |
---|---|---|---|---|
Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O |
Molecular Weight (g/mol) | 154.25 | 154.25 | 154.25 | 154.25 |
CAS Registry Number | 98-55-5 | 138-87-4 | 586-81-2 | 562-74-3 |
Hydroxyl Group Type | Tertiary | Tertiary | Tertiary | Secondary |
The determination of the double bond position and cyclic structure in terpineol has been accomplished through systematic analytical and synthetic approaches [21] [35]. The compound exhibits a monocyclic structure based on its molecular formula C₁₀H₁₈O, which corresponds to the general formula CₙH₂ₙ for monocyclic compounds when accounting for the degree of unsaturation [10] [12].
Chemical degradation studies have established that terpineol contains the para-cymene skeleton through dehydration reactions with concentrated sulfuric acid, which converts alpha-terpineol to para-cymene [10] [12]. This transformation confirms that the basic carbon framework consists of a para-menthane system with one double bond and one tertiary alcoholic group positioned appropriately within the ring structure [12] [35].
The double bond position in alpha-terpineol has been determined to be between carbon atoms 1 and 2 of the cyclohexene ring, creating the characteristic menth-1-ene system [9] [10]. This positioning was established through graded oxidation studies conducted by Wallach, which involved systematic degradation reactions that revealed the specific location of unsaturation within the molecular framework [10] [12].
Oxidative degradation studies using potassium permanganate have provided crucial information about the double bond location [35]. When alpha-terpineol undergoes dihydroxylation followed by oxidation, the resulting products contain ketonic groups and can be converted to lactones upon treatment with sodium hydroxide, indicating the proximity of the double bond to the tertiary alcohol functionality [35].
The cyclic structure determination has been further supported by the compound's ability to form addition products with hydrogen and bromine, confirming the presence of one carbon-carbon double bond [35]. The resistance to ring-opening reactions under mild conditions establishes the stability of the six-membered ring system and confirms the monocyclic nature of the terpineol structure [21] [35].
Isomer | Double Bond Position | Ring System | Structural Framework |
---|---|---|---|
α-Terpineol | C1-C2 (menthene ring) | p-Menthane skeleton | Cyclohexene with tertiary alcohol |
β-Terpineol | C2-C3 | p-Menthane skeleton | Cyclohexene with tertiary alcohol |
γ-Terpineol | C3-C4 | p-Menthane skeleton | Cyclohexene with tertiary alcohol |
Terpinen-4-ol | C4-C5 | p-Menthane skeleton | Cyclohexene with secondary alcohol |
Terpineol exists as multiple stereoisomers with distinct structural and configurational properties [2] [18] [34]. The alpha-terpineol isomer contains one chiral center at the carbon bearing the hydroxyl group, resulting in two enantiomeric forms designated as (R)-(+)-alpha-terpineol and (S)-(−)-alpha-terpineol [4] [38]. These enantiomers exhibit optical activity with specific rotation values of +92.45° and −100° respectively, measured under standardized conditions [6] [7].
The natural occurrence of both enantiomers has been documented through isolation studies [38]. The (+)-stereoisomer was first isolated from petitgrain oil by German chemists Waldbaum and Hüthig in 1903, while the (−)-enantiomer was separated from long-leaf pine oil by Teeple in 1907 [6] [38]. Commercial preparations typically consist of racemic mixtures synthesized from alpha-pinene, containing equal proportions of both enantiomeric forms [38].
Beta-terpineol and gamma-terpineol differ from alpha-terpineol primarily in the location of the double bond within the cyclohexene ring system [2] [34]. These isomers do not possess chiral centers and therefore do not exhibit optical activity [20] [34]. The structural distinction between beta-terpineol and gamma-terpineol lies solely in the position of the carbon-carbon double bond, with beta-terpineol having the double bond at the C2-C3 position and gamma-terpineol at the C3-C4 position [20] [35].
Terpinen-4-ol represents another stereoisomeric form containing one chiral carbon, resulting in (R) and (S) configurations [20] [35]. This isomer differs significantly from the terpineol series by having a secondary alcohol functionality at the fourth carbon position rather than the tertiary alcohol characteristic of other terpineol isomers [35] [38].
Configurational assignments have been established through chemical correlation methods and spectroscopic analysis [9] [23]. Molecular modeling studies have provided insights into the three-dimensional conformations of different stereoisomers, revealing how the spatial arrangement affects binding interactions and biological activity [23]. The stereochemical fate of intermediate carbocations during biosynthetic pathways has been shown to determine the final configuration of the resulting terpineol products [9].
Property | α-Terpineol | β-Terpineol | γ-Terpineol | Terpinen-4-ol |
---|---|---|---|---|
Chiral Centers | 1 chiral carbon (C1) | No chiral centers | No chiral centers | 1 chiral carbon |
Optical Activity | Optically active | Not optically active | Not optically active | Optically active |
Enantiomers | (R)-(+) and (S)-(−) | None | None | (R) and (S) |
Specific Rotation | +92.45° / −100° | Not applicable | Not applicable | Variable |
Conformational studies of terpineol have been conducted using advanced spectroscopic and computational methods to elucidate the three-dimensional molecular arrangements and dynamic behavior [23] [32]. Nuclear magnetic resonance spectroscopy has provided detailed information about the conformational preferences and molecular dynamics of terpineol in solution [15] [19].
Proton nuclear magnetic resonance analysis of alpha-terpineol reveals characteristic chemical shifts that correspond to specific structural features [15]. The alkene proton appears as a multiplet between 5.4-5.6 parts per million, while the tertiary methyl groups produce a singlet at 1.2-1.3 parts per million [15]. The methyl substituent on the cyclohexene ring generates a signal at 1.6-1.7 parts per million, and the ring methylene protons appear as complex multiplets between 2.0-2.2 parts per million [15] [19].
Molecular dynamics simulations have been employed to investigate the conformational behavior of terpineol in various environments [29] [32]. These computational studies have revealed the preferred molecular orientations and the influence of solvent interactions on conformational stability [29]. The simulations indicate that terpineol exhibits relatively restricted conformational flexibility due to the cyclic structure, with the major conformational changes occurring through rotation around the bond connecting the isopropanol group to the cyclohexene ring [32].
Crystallographic studies of terpineol complexes have provided insights into solid-state conformations and intermolecular interactions [22] [32]. The formation of inclusion complexes with cyclodextrin has been characterized through combined experimental and theoretical approaches, revealing the molecular arrangements in the crystalline state [32]. These studies demonstrate improved thermal stability and altered conformational properties upon complex formation [32].
Computational chemistry investigations using density functional theory calculations have elucidated the energetic preferences of different conformational states [26] [31]. These theoretical studies have revealed the role of intramolecular interactions and steric effects in determining the preferred molecular geometries [30] [31]. The calculations indicate that the tertiary alcohol functionality significantly influences the conformational landscape through both steric and electronic effects [26].
Nuclear magnetic resonance-based conformational analysis has been applied to study the dynamic behavior of terpineol in solution [19]. The coupling constant analysis provides information about the dihedral angles and conformational preferences around key bonds [16] [19]. These measurements have confirmed the conformational assignments derived from computational studies and provided experimental validation of theoretical predictions [19].
Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
5.4-5.6 | Multiplet | 1H | Alkene H (C=CH) |
1.2-1.3 | Singlet | 6H | Tertiary methyl groups |
1.6-1.7 | Singlet | 3H | Methyl on ring |
2.0-2.2 | Multiplet | 4H | Ring CH₂ protons |
4.2-4.3 | Multiplet | 1H | CHOH (when present) |
Within plant plastids, geranyl pyrophosphate undergoes enzyme-mediated ionization to the terpinyl cation, whose nucleophilic capture by water furnishes terpineol [3]. Characterized synthases include:
Source Species | Enzyme Name | Product Profile (% of total monoterpenes) | Kinetic Constant (kcat, s-1) | Reference |
---|---|---|---|---|
Santalum album | (+)-Alpha-terpineol synthase | 85 alpha-terpineol, 10 1,8-cineole, 5 minor | 0.47 [4] | 24 |
Vitis vinifera | (−)-Alpha-terpineol synthase | 63 (−)-alpha-terpineol, 22 1,8-cineole, 15 trace products | 0.39 [5] | 29 |
Magnolia grandiflora | Mg17 terpineol synthase | Single product: alpha-terpineol (≥95) | 0.54 [6] | 21 |
Recombinant Saccharomyces cerevisiae strains overexpressing truncated 3-hydroxy-3-methyl-glutaryl-coenzyme-A reductase, isopentenyl diphosphate isomerase, and engineered farnesyl diphosphate synthase produced up to 21.88 mg L-1 alpha-terpineol under fed-batch conditions [7]. Fusion of geranyl diphosphate synthase with plant terpineol synthase minimized substrate loss and raised volumetric productivity threefold [7].
White-rot fungus Polyporus brumalis converts alpha-pinene or geraniol to alpha-terpineol within 72 hours, achieving 2.4 g L-1 titer at 26 °C in aqueous media [8] [9]. Process scalability is constrained by substrate toxicity but offers an eco-friendly niche for specialty batches.
Hydration of alpha-pinene with 65%–80% sulfuric acid at 20 °C yields terpin hydrate crystals, subsequently dehydrated at 90 °C in dilute acid to furnish terpineol. Patent US2336575A reports 82% yield but generates 18%–20% terpene by-products due to secondary dehydration [10] [11].
Recent studies focus on eliminating the terpin hydrate isolation step:
Catalyst System | Temperature (°C) | Reaction Time (h) | Alpha-Pinene Conversion (%) | Terpineol Selectivity (%) | Notes | Ref. |
---|---|---|---|---|---|---|
Sulfuric acid (47% w/w) | 80 | 6 | 90 [12] | 47 [12] | High corrosion load | 4 |
Formic + sulfuric acids (1:9) | 85 | 6 | 95 [12] | 54 [12] | Mixed acid synergy | 4 |
Alpha-hydroxy acid + phosphoric acid + acetic acid | 70 | 15 | 96 [13] | 48 [13] | Food-grade catalysts | 8 |
Tartaric acid + boric oxide | 30 | 24 | 93 [14] | 47 [14] | Low temperature, reduced ester hydrolysis | 42 |
Chloroacetic acid supported on Y-zeolite | 80 | 0.17 | 66 [15] | 55 [15] | Solid-liquid mode, facile separation | 31 |
Glucose-derived sulfonated carbon + p-toluenesulfonic acid | 70 | 4 | 91 [16] | 52 [16] | Renewable carbon solid catalyst | 50 |
Ionic liquid solvent with tertiary amine-inorganic acid salt | 90 | 4 | 97 [17] | 60 [17] | Reusable biphasic medium | 3 |
Solid superacid SO4 2-/ZrO2 with chloroacetic acid | 80 | 4 | 88 [18] | 67 [18] | Avoids metal contamination | 46 |
Key findings:
A two-zone reactive distillation integrating hydration and product stripping reduces reaction time to 15 min and space–time yield to 0.53 kg d-1 under 80 °C using chloroacetic acid, sustaining 72% conversion with 76% selectivity [21]. Process intensification mitigates acid exposure and eliminates intermediate isolation.
Trifluoroacetic acid adds to d-limonene in toluene at 20 °C, affording terpinyl trifluoroacetate with 84% selectivity; alkaline hydrolysis liberates 76% isolated alpha-terpineol at 98% purity [22] [23]. Continuous-flow cascade conversion completes both steps in 40 min with 93% overall selectivity, demonstrating industrial relevance [21].
Fusarium oxysporum converts R-(+)-limonene to R-(+)-alpha-terpineol, delivering 2.4 g L-1 product after 72 hours under optimized pH, substrate loading, and agitation [8]. Vegetable-oil biphasic systems capture the volatile alcohol, raising partition efficiency [24].
Historical processes dehydrate terpin hydrate at 100 °C in dilute acid, but modern solvent-assisted techniques dissolve crude terpin hydrate in organic media, reducing terpene by-product to <12% and lifting terpineol yield above 85% [11]. Oxalic acid catalysis favors terpinolene initially, later rearranging to alpha-terpineol; meticulous residence-time control tailors the isomer set [25].
Criterion | Alpha-Pinene Hydration | Limonene Derivatization | Terpin Hydrate Dehydration | Biotechnological Routes |
---|---|---|---|---|
Feedstock Availability | Abundant in gum turpentine [2] | Citrus industry by-product [23] | Hydration derivative | Limited (fermenters) |
Typical Yield (isolated %) | 45–65 [13] [26] | 70–76 [22] [21] | 80–85 [11] | 0.002%–0.005% (mg L-1) [7] |
Alpha-Isomer Purity (%) | 55–78 [12] [14] | 92–98 [22] [23] | 60–70 [11] | 80–95 [7] |
Catalyst Recyclability | Variable (solid acids preferred) [20] | Recovered trifluoroacetic acid [22] | Aqueous recycle challenging | Not applicable |
Capital Intensity | Moderate (acid-resistant alloys) | Low (mild temperature) | High (two-stage crystallization) | High (sterile bioreactors) |
Environmental Load | Acid effluent, terpene by-product [12] | Fluorinated acid recovery required [22] | Steam consumption [11] | Biomass disposal [8] |